![molecular formula C21H26N2O4S B2980802 N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-28-1](/img/structure/B2980802.png)

N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

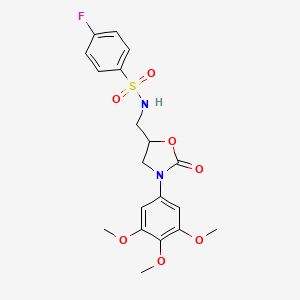

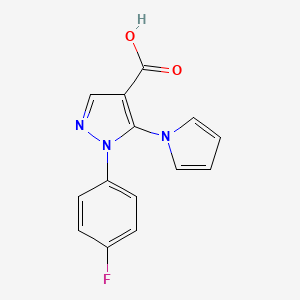

This compound is a complex organic molecule that contains several functional groups. It has an isoquinoline backbone, which is a type of heterocyclic compound. Attached to this backbone is a carboxamide group (CONH2), a tert-butyl group (C(CH3)3), and a methoxyphenylsulfonyl group (CH3OC6H4SO2-). These functional groups could potentially give this compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoquinoline backbone would likely contribute to the rigidity of the molecule, while the other groups could add varying degrees of flexibility .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tert-butyl group is generally quite unreactive, while the methoxyphenylsulfonyl group could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .科学的研究の応用

Synthetic Equivalents for Tetrahydroisoquinoline Frameworks

Researchers have developed new synthetic equivalents based on Weinreb amide (WA) functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This synthesis involves N-benzylation and the addition of arylmagnesium halide, leading to the direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields. The process demonstrates a significant advancement in the synthetic approach to tetrahydroisoquinolines, highlighting the chemical versatility of related structures (Kommidi, Balasubramaniam, & Aidhen, 2010).

Antimalarial Drug Development

The compound has been studied in the context of antimalarial drug development. N-tert-Butyl isoquine, a derivative of the chemical structure, was identified as a potential antimalarial agent. It was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. This development represents a significant contribution to antimalarial therapy, emphasizing the compound's potential in pharmaceutical applications (O’Neill et al., 2009).

Sulfocoumarins as Cancer Cell Inhibitors

Studies have identified 6-substituted sulfocoumarins related to the compound as selective inhibitors of carbonic anhydrase IX and XII with significant cytotoxicity against colorectal cancer cells. These findings suggest the compound's derivatives could serve as a basis for developing new cancer therapies, especially for targeting hypoxic tumors and metastases (Grandāne et al., 2015).

Synthetic Routes to Quinoline Derivatives

Research has explored synthetic routes to quinoline derivatives, demonstrating the compound's relevance in the synthesis of biologically active molecules. These routes provide essential insights into the development of novel therapeutic agents, underscoring the compound's utility in medicinal chemistry (Zhang et al., 2016).

Histone Deacetylase Inhibitors

A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to the compound, were developed as potent histone deacetylase (HDAC) inhibitors. These inhibitors show marked antiproliferative activity against PC-3 cells, suggesting potential applications in prostate cancer treatment. This research highlights the compound's relevance in the design of new anticancer agents (Liu et al., 2015).

将来の方向性

特性

IUPAC Name |

N-tert-butyl-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-21(2,3)22-20(24)19-13-15-7-5-6-8-16(15)14-23(19)28(25,26)18-11-9-17(27-4)10-12-18/h5-12,19H,13-14H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBOUSWEPXAXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)

![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)

![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)

![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)